molecular formula C8H9BrN2O B7458215 N-(5-bromopyridin-2-yl)-N-methylacetamide

N-(5-bromopyridin-2-yl)-N-methylacetamide

Cat. No. B7458215
M. Wt: 229.07 g/mol
InChI Key: QKEOFUANYGHFDY-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPA or 5-Bromo-2-pyridinyl methylacetamide and is a member of the pyridine family.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-N-methylacetamide involves the inhibition of PKC. PKC is an enzyme that is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and apoptosis. BPA binds to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and apoptosis of cancer cells.
Biochemical and physiological effects:
N-(5-bromopyridin-2-yl)-N-methylacetamide has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, BPA has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(5-bromopyridin-2-yl)-N-methylacetamide in lab experiments is its specificity towards PKC. This compound has been shown to selectively inhibit PKC, making it a useful tool for studying the role of PKC in various cellular functions. However, one of the limitations of using BPA is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, making it necessary to use caution when working with this compound.

Future Directions

There are several future directions that can be explored regarding the use of N-(5-bromopyridin-2-yl)-N-methylacetamide. One potential direction is the development of BPA derivatives with improved specificity and potency towards PKC. Another direction is the investigation of the potential use of BPA in combination with other anti-cancer agents to improve its efficacy. Additionally, the potential use of BPA in the treatment of other diseases, such as type 2 diabetes, can also be explored.
In conclusion, N-(5-bromopyridin-2-yl)-N-methylacetamide is a chemical compound that has shown significant potential in scientific research. Its specificity towards PKC and potential applications in cancer therapy, anti-inflammation, and anti-oxidation make it a valuable tool for researchers. However, caution must be exercised when working with this compound due to its potential toxicity. Further research is needed to explore its potential applications in various fields and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-N-methylacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylacetamide. This method is a well-established protocol and is widely used in the synthesis of BPA.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-N-methylacetamide has been extensively studied for its potential applications in various fields. One of the significant applications of BPA is in the field of medicinal chemistry. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular functions, including cell proliferation, differentiation, and apoptosis. BPA has been shown to inhibit the growth of cancer cells by blocking the PKC pathway, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEOFUANYGHFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-N-methylacetamide

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